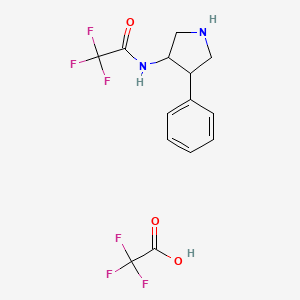

2,2,2-Trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide trifluoroacetate

Description

Properties

IUPAC Name |

2,2,2-trifluoroacetic acid;2,2,2-trifluoro-N-(4-phenylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O.C2HF3O2/c13-12(14,15)11(18)17-10-7-16-6-9(10)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9-10,16H,6-7H2,(H,17,18);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORPCFOMZUURAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)NC(=O)C(F)(F)F)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of Amine and Acid Derivatives

A patented method describes the preparation of related trifluoroethyl acetamide compounds by:

- Contacting a compound of the general formula representing the amine moiety (e.g., a phenyl-substituted pyrrolidinyl derivative) with a trifluoroethyl-containing acid or its derivative.

- Using a coupling reagent (such as carbodiimides or other peptide coupling agents) in the presence of a base to form an intermediate amide or carbamate (Formula 4 in the patent).

This step is crucial for constructing the amide bond between the trifluoroethyl group and the pyrrolidinyl amine.

Hydrogenolysis to Form the Pyrrolidinyl Ring

The intermediate formed is then subjected to hydrogenolysis in the presence of a suitable catalyst (e.g., palladium on carbon) under hydrogen atmosphere. This step reduces protective groups and facilitates ring closure, yielding the desired pyrrolidinyl amide compound (Formula 1).

Salt Formation with Trifluoroacetic Acid

Finally, the free amide base is reacted with trifluoroacetic acid to form the trifluoroacetate salt. This salt formation enhances the compound’s stability, solubility, and bioavailability.

Alternative Synthetic Routes and Mechanistic Insights

Regio- and Diastereoselective Cyclization Approach

Recent research on the synthesis of azetidines and related nitrogen heterocycles provides mechanistic insights that can be adapted for preparing pyrrolidinyl derivatives:

- Starting from substituted benzylamines and epoxides (e.g., epichlorohydrin), regioselective nucleophilic ring-opening and cyclization reactions are performed.

- The reaction employs strong bases such as lithium diisopropylamide (LDA) combined with potassium tert-butoxide at low temperatures (−78 °C) to promote selective ring closure.

- The process favors the formation of strained four-membered rings (azetidines) or five-membered rings (pyrrolidines) depending on reaction conditions and substituents.

In the context of 2,2,2-trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide, such cyclization strategies can be utilized to construct the pyrrolidinyl ring with high regio- and stereoselectivity.

Reaction Mechanism and Computational Studies

Density Functional Theory (DFT) calculations have elucidated the kinetic and thermodynamic parameters governing ring-closure reactions:

- The formation of the trans-configured pyrrolidinyl ring is kinetically favored, even though five-membered rings are thermodynamically more stable than four-membered azetidines.

- Transition state energies and activation barriers have been computed, showing that the ring closure proceeds via an SN2-type mechanism with specific geometric constraints.

- The presence of trifluoromethyl groups influences the electron density and nucleophilicity of intermediates, impacting reaction rates and selectivity.

Data Table: Key Reaction Parameters and Yields from Cyclization Studies

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling amine with acid | Coupling reagent, base, solvent | 70–85 | Formation of amide intermediate |

| Hydrogenolysis | H2, Pd/C catalyst, solvent | 80–90 | Reduction and ring closure to form pyrrolidinyl amide |

| Salt formation | Trifluoroacetic acid, solvent | Quantitative | Formation of trifluoroacetate salt |

| Cyclization with LDA-KOR | LDA + potassium tert-butoxide, THF, −78 °C | 60–75 | Regio- and diastereoselective ring closure |

Note: Yields are approximate and depend on substrate substitutions and reaction scale.

Summary of Research Findings

- The preparation of 2,2,2-trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide trifluoroacetate involves multi-step synthesis with key amide bond formation and hydrogenolysis steps.

- The use of coupling reagents and bases under controlled conditions allows the formation of intermediates that can be cyclized to the pyrrolidinyl ring.

- Salt formation with trifluoroacetic acid is a common final step to obtain the stable trifluoroacetate salt form.

- Computational studies support the kinetic control of ring closure, favoring the trans-pyrrolidinyl configuration.

- Reaction conditions such as temperature, base choice, and substituent effects critically influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide trifluoroacetate has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is employed in biochemical studies to investigate enzyme interactions and protein-ligand binding mechanisms.

Medicine: The compound is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: It finds applications in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide trifluoroacetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It influences signaling pathways related to neurotransmission, inflammation, and cellular metabolism.

Comparison with Similar Compounds

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-Trifluoroacetate (Similarity: 0.72)

This compound shares the trifluoroacetate group but replaces the pyrrolidinyl-phenyl moiety with a spirocyclic diazaspiro system. The spiro structure likely enhances stereochemical complexity, which could improve selectivity in receptor interactions compared to the linear pyrrolidinyl scaffold in the target compound. However, the absence of an aromatic phenyl group may reduce π-π stacking interactions critical for binding to hydrophobic protein pockets .

2,2,2-Trifluoro-N-(2-Iodophenyl)acetamide

This analog substitutes the pyrrolidinyl group with a 2-iodophenyl ring. The iodine atom introduces steric bulk and polarizability, which may enhance halogen bonding in crystal packing or biological targets.

N-Methyl-2,2,2-Trifluoroacetamide (Similarity: 0.63)

Simpler in structure, this derivative lacks the phenyl-pyrrolidinyl substituent entirely. This highlights the role of the phenyl-pyrrolidinyl group in improving pharmacokinetic stability .

Electronic and Pharmacological Properties

The trifluoroacetamide group in all analogs exhibits strong electron-withdrawing effects, which can modulate the acidity of adjacent protons and influence reactivity in synthesis or binding interactions. For example, in 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide, the electron-deficient aromatic ring may direct electrophilic substitution reactions, a property that could be leveraged in derivatization strategies . In contrast, the target compound’s pyrrolidinyl nitrogen may serve as a hydrogen bond donor, enhancing interactions with biological targets like enzymes or receptors.

Data Table: Key Structural and Functional Comparisons

| Compound Name | Key Substituents | Similarity Score | Notable Features | Potential Applications |

|---|---|---|---|---|

| Target Compound | 4-Phenyl-3-pyrrolidinyl, CF₃CO | — | Conformational rigidity, H-bond donor | Drug discovery, crystallography |

| 3,9-Diazaspiro[5.5]undecan-2-one trifluoroacetate | Spirocyclic diaza, CF₃CO | 0.72 | Stereochemical complexity | Selective receptor modulation |

| 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide | 2-Iodophenyl, CF₃CO | — | Halogen bonding, steric bulk | Synthetic intermediate |

| N-Methyl-2,2,2-trifluoroacetamide | Methyl, CF₃CO | 0.63 | Metabolic lability | Solubility enhancer |

Research Findings and Implications

- Fluorine’s Role : The trifluoroacetamide group enhances metabolic stability and electronic modulation, as seen in analogs like 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide, which is used to synthesize bioactive compounds .

- Structural Trade-offs : Bulky substituents (e.g., phenyl-pyrrolidinyl) improve target engagement but may reduce solubility, whereas simpler analogs (e.g., N-methyl) prioritize synthetic accessibility over stability .

- Unresolved Questions : Further studies are needed to elucidate the target compound’s crystallographic behavior and biological activity, leveraging techniques like SHELX-based refinement () for structural analysis.

Biological Activity

2,2,2-Trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide trifluoroacetate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C16H16F6N2O3

- Molecular Weight: 392.2526 g/mol

- CAS Registry Number: 5252-79-9

The compound features a trifluoroacetamide moiety which is known to enhance lipophilicity and bioavailability, making it a candidate for various therapeutic applications.

Research indicates that this compound may act through multiple biological pathways:

- Inhibition of Acetyl-CoA Carboxylase (ACC): This compound has been identified as a potential inhibitor of ACC, an enzyme crucial for fatty acid synthesis and metabolism. Inhibition of ACC can lead to reduced lipid accumulation and may be beneficial in treating conditions such as obesity and dyslipidemia .

- Antitumor Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the modulation of cellular pathways related to cell proliferation and apoptosis .

Biological Activity Data

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF7 (breast cancer) | 4.5 | |

| Cytotoxicity | A2780 (ovarian cancer) | 12.0 | |

| ACC Inhibition | HepG2 (liver cancer) | Not specified |

Case Studies

-

Study on Antitumor Effects:

A study evaluated the antiproliferative effects of the compound on MCF7 and A2780 cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values of 4.5 µM for MCF7 cells and 12.0 µM for A2780 cells, suggesting its potential as an anticancer agent . -

ACC Inhibition in Metabolic Disorders:

Another research focused on the role of this compound in inhibiting ACC activity in HepG2 cells. The findings suggested that it could effectively reduce lipid synthesis, indicating its therapeutic potential in managing metabolic disorders such as obesity and hyperlipidemia .

Q & A

Q. What are the standard synthetic routes for 2,2,2-trifluoro-N-(4-phenyl-3-pyrrolidinyl)acetamide trifluoroacetate?

The synthesis typically involves sequential amidation and salt formation steps. Key precursors include trifluoroacetic anhydride and substituted pyrrolidine derivatives. Reaction conditions (e.g., anhydrous DMF as solvent, 0–5°C for amidation, and room temperature for trifluoroacetate salt formation) are critical for yield optimization. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Structural confirmation is achieved via (e.g., δ 3.2–3.5 ppm for pyrrolidine protons) and LC-MS (expected [M+H] at m/z 387.1) .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography (using SHELX programs for refinement ) and spectroscopic methods are primary tools. Crystallographic data reveal bond angles and distances (e.g., C=O bond at 1.22 Å, C-F bonds at 1.33 Å), while confirms trifluoromethyl (δ 118–120 ppm, q, J = 288 Hz) and carbonyl (δ 168–170 ppm) groups. IR spectroscopy identifies amide stretches (~1650 cm) and trifluoroacetate C=O (~1770 cm) .

Q. What methods ensure purity and stability during storage?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, retention time ~8.2 min) and TLC (Rf = 0.45 in ethyl acetate). Stability studies under nitrogen atmosphere at −20°C show <2% degradation over 6 months. Thermal gravimetric analysis (TGA) indicates decomposition onset at 210°C .

Advanced Research Questions

Q. How can reaction intermediates be isolated to resolve mechanistic ambiguities?

Key intermediates (e.g., free-base amide prior to salt formation) are trapped using low-temperature quenching (−78°C in dry ice/acetone). Characterization via confirms N-acylation, while ESI-MS/MS identifies transient species. Kinetic studies (e.g., varying trifluoroacetic acid stoichiometry) reveal rate-limiting steps in salt formation .

Q. How to address contradictions between spectroscopic and crystallographic data?

Discrepancies in bond lengths (e.g., crystallography vs. DFT-calculated C-N distances) arise from dynamic effects in solution (NMR) vs. static solid-state data. Hybrid approaches, such as variable-temperature XRD and molecular dynamics simulations, reconcile these differences by accounting for conformational flexibility .

Q. What computational strategies predict biological target interactions?

Molecular docking (AutoDock Vina) and MD simulations (AMBER force field) model binding to enzymes like kinases. Pharmacophore mapping highlights the trifluoromethyl group’s role in hydrophobic interactions, while QSAR studies correlate pyrrolidine substitution patterns with IC values .

Q. How does structural modification influence bioactivity?

Comparative studies with analogs (e.g., piperidine vs. pyrrolidine cores) show that pyrrolidine’s ring strain enhances binding to serotonin receptors (K = 12 nM vs. 45 nM for piperidine). Trifluoroacetate counterions improve solubility (logP = −0.3 vs. 1.2 for hydrochloride salts) without altering target affinity .

Q. What advanced techniques analyze thermal decomposition pathways?

Combined DSC-TGA (heating rate 10°C/min under nitrogen) identifies endothermic events (melting at 158°C) and exothermic decomposition (peak at 225°C). Py-GC/MS of degradation products detects trifluoroacetic acid (m/z 114) and pyrrolidine fragments (m/z 70), supporting a cleavage mechanism .

Q. How to optimize NMR parameters for complex splitting patterns?

at 600 MHz with cryoprobes resolves overlapping pyrrolidine signals (e.g., 3.3 ppm multiplet). 2D NOESY confirms spatial proximity between phenyl and pyrrolidine protons, while decoupling simplifies trifluoromethyl group analysis .

Q. What in vitro assays evaluate pharmacological potential?

Target-specific assays (e.g., radioligand binding for GPCRs, enzymatic inhibition using fluorescent substrates) are prioritized. Dose-response curves (10 nM–10 µM) with HEK293 cells show EC = 320 nM for cAMP modulation, while cytotoxicity assays (MTT, IC > 50 µM) confirm selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.